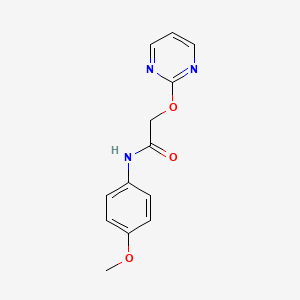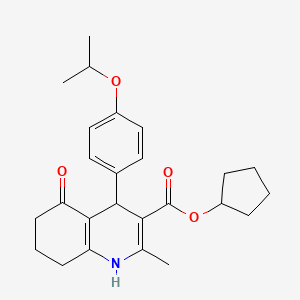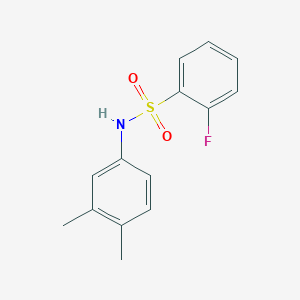![molecular formula C11H14N4S B5508790 5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine](/img/structure/B5508790.png)
5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives involves various chemical reactions, starting from simple precursors to complex heterocyclic structures. For example, the reaction of 2-thioacetohydrazide with carbon disulfide in the presence of potassium hydroxide leads to the formation of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine-2-thiol, which can be further transformed into N-substituted amide derivatives through reaction with different chloroacetamides (Nguyen Tien Cong et al., 2014). Additionally, the condensation of 3-amino-1,2,4-triazole with active methylene nitriles and their ylidene derivatives leads to the synthesis of several new 1,2,4-triazolo[5,1-a]pyrimidine derivatives, showcasing the versatility of synthetic approaches in generating this class of compounds (B. Y. Riad & A. Abdelhamid, 1989).
Molecular Structure Analysis
The molecular structure of 5,7-dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives has been extensively studied, revealing insights into their complex chemical nature. For example, the crystal structures of certain derivatives demonstrate how metal thiocyanates form compounds with these molecules, with detailed descriptions of their geometric parameters and crystal packing, illustrating the role of Van der Waals forces and hydrogen bonding in determining their structural arrangement (J. Dillen et al., 1983).
Chemical Reactions and Properties
5,7-Dimethyl-[1,2,4]triazolo[1,5-a]pyrimidine derivatives engage in various chemical reactions, leading to a wide range of chemical properties. For instance, the cyclocondensation reactions of these compounds with hydroxylamine or hydrazine result in the formation of different heterocyclic systems, demonstrating their reactivity and potential for generating diverse chemical entities (S. Desenko et al., 1998).
Scientific Research Applications
Cardiovascular Agents
A study on 2-(alkylthio)-5,7-disubstituted-1,2,4-triazolo[1,5-a]pyrimidines, structurally related to 5,7-dimethyl-3-[(2-methyl-2-propen-1-yl)thio][1,2,4]triazolo[4,3-a]pyrimidine, revealed their potential as new cardiovascular agents. These compounds have been prepared as inhibitors of cAMP phosphodiesterase from various tissues, indicating their potential in cardiac output improvement without significant increase in heart rate, suggesting their application in cardiovascular disease treatment T. Novinson et al., 1982.
Ligand for Metal Thiocyanates
The use of 5,7-Dimethyl[1,2,4]triazolo[1,5-a]pyrimidine (dmtp) as a ligand for divalent metal thiocyanates has been explored, forming compounds that have been studied by spectroscopic methods. This indicates the compound's utility in coordination chemistry and potential applications in material science J. Dillen et al., 1983.
Organic Light-emitting Properties
Research into the molecular self-assembly of 1,2,4-triazolo[1,5-a]pyrimidine derivatives, including 5,7-dimethyl variants, has led to the development of supramolecular microfibers with blue organic light-emitting properties. This opens avenues for their use in organic electronics and photonics Zuming Liu et al., 2008.
Antimicrobial Agents
A study synthesized several new heterocycles incorporating a thiophene moiety, based on 1,2,4-triazolo[1,5-α]pyrimidine and related structures, showing potent antimicrobial activities. This suggests their potential as novel antimicrobial agents, contributing to the fight against resistant bacterial and fungal infections Y. Mabkhot et al., 2016.
properties
IUPAC Name |
5,7-dimethyl-3-(2-methylprop-2-enylsulfanyl)-[1,2,4]triazolo[4,3-a]pyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N4S/c1-7(2)6-16-11-14-13-10-12-8(3)5-9(4)15(10)11/h5H,1,6H2,2-4H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MFHRYZSWYBTONK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC2=NN=C(N12)SCC(=C)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,7-Dimethyl-3-[(2-methylprop-2-en-1-yl)sulfanyl][1,2,4]triazolo[4,3-a]pyrimidine | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-phenyl-7-(4,5,6,7-tetrahydro-1H-imidazo[4,5-c]pyridin-4-ylcarbonyl)-6,7,8,9-tetrahydro-5H-[1,2,4]triazolo[4,3-d][1,4]diazepine dihydrochloride](/img/structure/B5508712.png)
![1'-(5-methylpyrazolo[1,5-a]pyrimidin-7-yl)spiro[chromene-2,3'-pyrrolidin]-4(3H)-one](/img/structure/B5508713.png)



![2-[(5,6-dimethylthieno[2,3-d]pyrimidin-4-yl)thio]-N-(4-fluorophenyl)acetamide](/img/structure/B5508739.png)
![methyl 4-({[(phenoxyacetyl)amino]carbonothioyl}amino)benzoate](/img/structure/B5508746.png)
![1-benzyl-N-[3-(3-methyl-1-piperidinyl)propyl]-4-piperidinecarboxamide](/img/structure/B5508748.png)
![3-[(4-ethoxybenzyl)thio]-4H-1,2,4-triazole](/img/structure/B5508753.png)
![N~2~-(2-methoxyphenyl)-N~1~-methyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B5508764.png)


![5-methoxy-1-methyl-2-{[2-(1H-pyrazol-1-ylmethyl)-1,4-oxazepan-4-yl]carbonyl}-1H-indole](/img/structure/B5508805.png)
![1-tert-butyl-N-[1-(4-chlorobenzyl)cyclopropyl]-5-oxo-3-pyrrolidinecarboxamide](/img/structure/B5508813.png)